(2-Aminonaphthalen-1-yl)boronic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
(2-Aminonaphthalen-1-yl)boronic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
(2-Aminonaphthalen-1-yl)boronic acid is a bifunctional aromatic building block of significant interest in modern organic synthesis and drug discovery. Its unique structure, featuring a naphthalene core substituted with both a nucleophilic amino group and a versatile boronic acid moiety, makes it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, key applications in cross-coupling chemistry, and essential safety and handling procedures. The information herein is curated to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Physicochemical & Structural Properties
(2-Aminonaphthalen-1-yl)boronic acid is a stable, solid compound under standard conditions. The juxtaposition of the amino group at the C2 position and the boronic acid at the C1 position of the naphthalene ring system dictates its reactivity and utility. The electron-donating nature of the amino group can influence the electronic properties of the boronic acid, impacting its performance in catalytic reactions.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-Aminonaphthalen-1-yl)boronic acid | - |
| CAS Number | 1621964-95-1 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.00 g/mol | [1] |
| Appearance | Powder or crystals | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere |[2] |
Note: As with many boronic acids, this compound may exist in equilibrium with its anhydride (boroxine) form, particularly upon dehydration.
Synthesis and Spectroscopic Characterization
While commercially available, understanding the synthesis of (2-Aminonaphthalen-1-yl)boronic acid provides crucial insights into its purity and potential side products. A common and reliable strategy involves the ortho-metalation of a protected 2-aminonaphthalene followed by borylation.
A Validated Synthetic Approach: Directed Ortho-Metalation
The synthesis hinges on using a directing group to facilitate regioselective lithiation at the C1 position, adjacent to the amino group. A pivaloyl protecting group is often ideal due to its steric bulk, which favors ortho-lithiation and is stable to the reaction conditions.
Caption: Synthetic workflow for (2-Aminonaphthalen-1-yl)boronic acid.
Step-by-Step Experimental Protocol
-
Protection: To a solution of 2-naphthylamine in anhydrous dichloromethane (DCM) at 0°C, add pyridine (1.2 eq.). Slowly add pivaloyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-(naphthalen-2-yl)pivalamide.
-
Lithiation and Borylation: Dissolve the protected amine in anhydrous THF with TMEDA (2.2 eq.) and cool to -78°C under an argon atmosphere. Add s-BuLi (2.2 eq.) dropwise and stir for 2 hours. Add triisopropyl borate (2.5 eq.) dropwise and continue stirring at -78°C for 1 hour before allowing it to warm to room temperature overnight.
-
Hydrolysis and Deprotection: Quench the reaction by slowly adding 2M HCl at 0°C. Stir vigorously for 4 hours to facilitate both hydrolysis of the borate ester and cleavage of the pivaloyl protecting group. Extract the aqueous layer with ethyl acetate. The desired product often precipitates from the aqueous layer upon neutralization or can be isolated after extraction and purification by crystallization or chromatography.
-
Scientist's Note (Causality): The use of s-BuLi/TMEDA is critical for efficient ortho-lithiation, overcoming the lower acidity of the C1 proton. The low temperature (-78°C) is essential to prevent side reactions and decomposition of the organolithium intermediate. Acidic workup serves the dual purpose of hydrolyzing the borate ester to the boronic acid and removing the acid-labile pivaloyl group in a single step.
Spectroscopic Characterization
Verifying the identity and purity of the synthesized compound is paramount. Below are typical spectroscopic data points.
Table 2: Representative Spectroscopic Data
| Spectrum Type | Key Features |
|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the naphthalene protons. A broad singlet for the B(OH)₂ protons and another for the NH₂ protons. The exact chemical shifts are solvent-dependent. |
| ¹³C NMR | Aromatic carbons of the naphthalene ring. The carbon atom attached to the boron (C-B) will have a characteristic broad signal due to quadrupolar relaxation of the boron nucleus. |
| ¹¹B NMR | A single broad peak typically observed between 20-30 ppm, characteristic of an arylboronic acid. |
| Mass Spec (HRMS) | Calculation for [M+H]⁺ or [M-H]⁻ should align with the molecular formula C₁₀H₁₀BNO₂. |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (2-Aminonaphthalen-1-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds, enabling the construction of complex biaryl structures prevalent in pharmaceuticals and materials science.[3][4]
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The presence of a base is crucial, as it converts the boronic acid into a more nucleophilic boronate species, which facilitates the key transmetalation step.[3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Model Protocol: Synthesis of a Biaryl Amine
This protocol describes a model reaction coupling (2-Aminonaphthalen-1-yl)boronic acid with an aryl bromide.
Reagents:
-
(2-Aminonaphthalen-1-yl)boronic acid (1.2 eq.)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq.)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
To a reaction vessel, add the aryl bromide, (2-aminonaphthalen-1-yl)boronic acid, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Scientist's Note (Causality): The use of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is standard for robust Suzuki couplings.[5] The aqueous base is essential for activating the boronic acid to the boronate state for efficient transmetalation. Degassing the solvents and running the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Safety, Handling, and Storage
As with all laboratory reagents, proper handling of (2-Aminonaphthalen-1-yl)boronic acid is crucial for ensuring personnel safety.
-
Hazard Identification: This compound is classified as causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended to prevent degradation.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
(2-Aminonaphthalen-1-yl)boronic acid stands out as a highly valuable and versatile building block for synthetic chemistry. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic handle of the amino group, provides a direct route to novel and complex nitrogen-containing polycyclic aromatic compounds. By understanding its fundamental properties, synthesis, and reactivity, as detailed in this guide, researchers can confidently and effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.
References
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
[Supplier Name]. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Medical & Biological Laboratories Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet. Retrieved from [Link]
-
TSpace, University of Toronto. (n.d.). Synthesis and applications of aminoboronic acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Two forms of (naphthalen-1-yl)boronic acid - PMC. Retrieved from [Link]
-
MDPI. (2010, August 23). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC. Retrieved from [Link]
-
PubMed. (2001, September 21). Synthesis of boronic acid analogues of alpha-amino acids by introducing side chains as electrophiles. Retrieved from [Link]
-
ACS Publications. (2018, April 2). Stereoselective Synthesis of Optically Pure 2-Amino-2′-hydroxy-1,1′-binaphthyls | Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, March 25). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of allenylboronic acid 1a with the characteristic B(OH)2.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
Sources
- 1. 1621964-95-1|(2-Aminonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (2-Formylnaphthalen-1-yl)boronic acid | 383421-83-8 [sigmaaldrich.com]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
